molecular formula C6H6N2O2 B096847 3-Methyl-2-nitropyridine CAS No. 18368-73-5

3-Methyl-2-nitropyridine

Cat. No.: B096847
CAS No.: 18368-73-5
M. Wt: 138.12 g/mol
InChI Key: NNHSGPKSSZLCGT-UHFFFAOYSA-N
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Description

3-Methyl-2-nitropyridine is an organic compound belonging to the class of nitropyridines. It is characterized by a pyridine ring substituted with a methyl group at the third position and a nitro group at the second position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis and pharmaceutical research.

Scientific Research Applications

3-Methyl-2-nitropyridine has a wide range of applications in scientific research:

Safety and Hazards

3-Methyl-2-nitropyridine is a combustible liquid that can cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

One of the retrieved papers mentions that some 2-styrylpyridines, which can be synthesized from 2-methyl-3-nitropyridines, showed remarkable fluorescent properties . This suggests potential future directions in the exploration of the fluorescent properties of these compounds for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-2-nitropyridine can be synthesized through several methods. One common approach involves the nitration of 3-methylpyridine using a nitrating agent such as dinitrogen pentoxide (N2O5) in an organic solvent. The reaction typically proceeds under controlled conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances yield and purity while minimizing the formation of by-products. The reaction conditions are optimized to achieve high regioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Ammonia or amines in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

    3-Nitropyridine: Lacks the methyl group at the third position.

    2-Methyl-3-nitropyridine: Similar structure but with the nitro group at the third position and the methyl group at the second position.

Uniqueness: 3-Methyl-2-nitropyridine is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical reactivity and selectivity in various reactions. This makes it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

3-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-5-3-2-4-7-6(5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHSGPKSSZLCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340357
Record name 3-Methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18368-73-5
Record name 3-Methyl-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-nitropyridine
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Synthesis routes and methods

Procedure details

In Scheme 1, step a, chloro-nitropyridine 1 is added in portions to an alkali metal salt of a malonic acid diester in excess malonic diester, such as for example the sodium, potassium or lithium salt of the malonic acid diester in an excess of the malonic acid diester, such as for example diethyl malonate or dimethyl malonate, at a temperature of about 50° C. to about 70° C. The alkali metal salt of the malonic acid diester may be prepared, for example, by adding an alkali metal, such as for example sodium metal, to an excess of the malonic acid diester as is well known to one skilled in the art. After about three hours at about 50° C. to about 70° C., the mixture is allowed to stand at ambient temperature for about 12 to about 24 hours. If the reaction is incomplete, the mixture is heated to about 80° C. for about 2 hours to about 4 hours, then concentrated to remove excess malonic acid diester, and then treated with a concentrated mineral acid such as for example hydrochloric acid or sulfuric acid and water. The mixture is heated at about 100° C. to about 110° C. for about 5 hours to about 9 hours to effect decarboxylation. After standing about 12 to about 24 hours at ambient temperature the mixture is washed with a suitable solvent, such as for example ethyl ether and ethyl acetate, basified to about pH 8 to about pH 9 with an alkali metal hydroxide, such as for example sodium hydroxide or potassium hydroxide, and extracted with a suitable organic solvent, such as for example ethyl acetate. The organic extract is filtered and concentrated under reduced pressure to afford the desired methyl-nitropyridine 2. Preparation of 2 by this “step a” procedure is referred to as a “two step, one pot synthesis”.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in using [18F]fluoride for nucleophilic aromatic substitution reactions on compounds like 3-methyl-2-nitropyridine?

A1: The paper focuses on incorporating [18F]fluoride into substituted 2-nitropyridines, a class of compounds with potential applications in medicinal chemistry. [18F]Fluoride is a radioisotope widely used in Positron Emission Tomography (PET) imaging due to its favorable properties, including a relatively short half-life and ability to be detected non-invasively. Successfully incorporating [18F]fluoride into molecules like this compound could lead to the development of novel PET tracers for studying biological processes and disease states. []

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